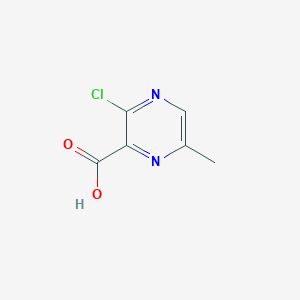

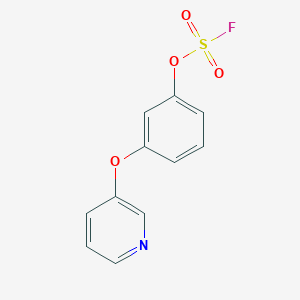

![molecular formula C18H18N2O4S B2638458 (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895442-14-5](/img/structure/B2638458.png)

(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

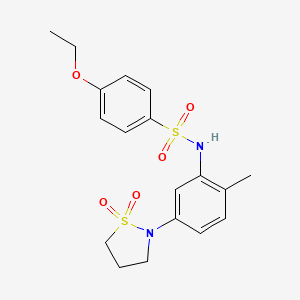

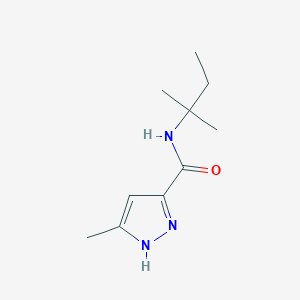

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the FT-IR spectrum showed peaks at 1270 cm-1 (C–S), 1642 cm-1 (C=N), and 1670 cm-1 (amide C=O), while the 1H NMR spectrum showed signals at 3.80 ppm (s, 3H, Ar–OCH3) and 6.99–8.34 ppm (m, 12H, Ar–H) .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of novel compounds derived from benzothiazole and benzamide frameworks play a crucial role in the development of new materials and pharmaceutical agents. For example, studies have focused on the synthesis of novel heterocyclic compounds, such as triazolyl-oxadiazolyl-thiazolyl- and thiadiazolylbenzofuran derivatives, which have potential biological activity (S. Atta et al., 2002). Similarly, the development of triazafulvalene systems through cycloaddition reactions and subsequent modifications highlights the versatility of these chemical frameworks in synthesizing complex molecules (Uroš Uršič et al., 2010).

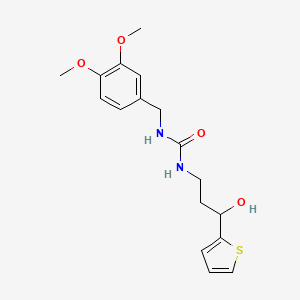

Biological Activities

The exploration of biological activities of compounds related to "(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" has revealed promising results in various areas, including antimicrobial, antifungal, and anticancer activities. For instance, some derivatives have shown significant antimicrobial and antifungal properties, potentially offering new pathways for the development of therapeutic agents (B. Narayana et al., 2004). Moreover, the synthesis of compounds with a focus on enhancing singlet oxygen quantum yield for photodynamic therapy applications underlines the potential of these molecules in cancer treatment (M. Pişkin et al., 2020).

作用機序

Target of action

Benzamide and benzothiazole compounds are known to have a wide range of biological activities . They have been used in medical, industrial, biological and potential drug industries .

Mode of action

The key mechanism of action of benzamide involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical pathways

The suppression of COX enzymes leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling pathways .

Pharmacokinetics

The ADME properties of benzamide and benzothiazole compounds can vary widely depending on their specific structures and substitutions. Generally, these compounds are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of action

The suppression of COX enzymes by benzamide compounds can lead to anti-inflammatory effects .

Action environment

The action, efficacy, and stability of benzamide and benzothiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

2,3-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-13-9-8-11(22-2)10-15(13)25-18(20)19-17(21)12-6-5-7-14(23-3)16(12)24-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBAIICFANWFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2638381.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2638384.png)

![2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638386.png)

![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)